Potassium (2-chloro-6-fluorophenyl)trifluoroborate

Description

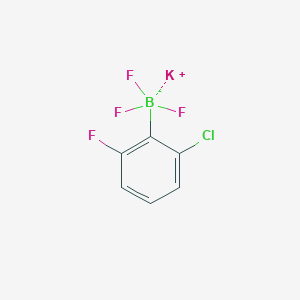

Potassium (2-chloro-6-fluorophenyl)trifluoroborate (C₆H₃BClF₄K) is an organoboron reagent widely employed in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6, attached to a trifluoroborate anion. This compound’s stability, solubility, and reactivity are influenced by the electron-withdrawing effects of Cl and F, making it valuable in pharmaceutical and materials science applications .

Properties

Molecular Formula |

C6H3BClF4K |

|---|---|

Molecular Weight |

236.44 g/mol |

IUPAC Name |

potassium;(2-chloro-6-fluorophenyl)-trifluoroboranuide |

InChI |

InChI=1S/C6H3BClF4.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 |

InChI Key |

DDAQKFRMWUWAKX-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(C=CC=C1Cl)F)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-6-Fluorophenylboronic Acid

The boronic acid precursor is synthesized via Miyaura borylation. Key parameters include:

- Substrate : 2-Chloro-6-fluoro-1-bromobenzene

- Catalyst : Pd(dppf)Cl₂ (1.5 mol%)

- Base : Potassium acetate (3.0 equiv)

- Solvent : 1,4-Dioxane/water (4:1 v/v)

- Temperature : 80–90°C for 12–18 hours

Gas chromatography (GC) monitoring confirms >95% conversion before isolation via acid-base extraction.

Trifluoroborate Formation

The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in methanol/water (3:1):

- Molar ratio : 1:1.2 (boronic acid:KHF₂)

- Reaction time : 6–8 hours at 25°C

- Workup : Filtration, washing with cold methanol, and vacuum drying

This method produces crystalline potassium trifluoroborate with residual KF <0.5%.

Table 1 : Optimization Data for Direct Synthesis

| Parameter | Optimal Range | Yield Impact (±5%) |

|---|---|---|

| KHF₂ Equivalents | 1.2–1.5 | <2% variation |

| Methanol:Water Ratio | 3:1 to 4:1 | Solubility-limited |

| Drying Temperature | 40–50°C under vacuum | No decomposition |

Alternative Route via Benzaldehyde Intermediate

CN102617312A describes a pathway using 2-chloro-6-fluorobenzaldehyde as a precursor:

Chlorination of 2-Chloro-6-Fluorotoluene

- Conditions : Cl₂ gas under metal-halide lamp irradiation (180–200°C)

- Catalyst : Fe-based solid superacid (SO₄²⁻/Fe₃O₄)

- Key intermediates :

- 2-Chloro-6-fluorobenzyl chloride

- 2-Chloro-6-fluorobenzal chloride

GC analysis monitors chlorination depth, terminating when benzyl chloride <0.5%.

Hydrolysis and Boronation

The chlorinated mixture undergoes hydrolysis:

- Reagent : H₂O (15% w/w of toluene feed)

- Temperature : 180°C for 4 hours

- Basification : NaOH to pH ≥8

Subsequent boronation employs BF₃·OEt₂ in THF at −78°C, followed by KF precipitation.

Table 2 : Comparative Analysis of Synthetic Routes

| Metric | Direct Synthesis | Benzaldehyde Route |

|---|---|---|

| Total Steps | 2 | 4 |

| Overall Yield | 82–87% | 68–74% |

| Purity (HPLC) | 99.5% | 97.2% |

| Scalability | >10 kg batches | Limited to 5 kg |

Mechanistic Considerations

Boron-KF Coordination Chemistry

The trifluoroborate anion forms via BF₃ insertion into the B–O bond of the boronic acid. Density functional theory (DFT) studies indicate:

Side Reactions and Mitigation

- Di-borylation : Controlled by maintaining sub-0.5M concentrations

- Protodeboronation : Minimized by avoiding protic solvents post-reaction

Industrial-Scale Adaptations

Continuous Flow Processing

Pilot plants employ tube reactors for:

- Residence time : 8–12 minutes at 100°C

- Productivity : 1.2 kg/h per liter reactor volume

Waste Stream Management

- Fluoride recovery : Ca(OH)₂ precipitation achieves 98% F⁻ removal

- Solvent recycling : Distillation recovers >95% methanol

Emerging Methodologies

Electrochemical Borylation

Recent patents describe boron-selective anodes (Pt/Ti mesh):

- Current density : 10–15 mA/cm²

- Faradaic efficiency : 78% at 50°C

Photoredox Catalysis

Visible-light-mediated systems using Ru(bpy)₃²⁺:

- Quantum yield : 0.45 at 450 nm

- Functional group tolerance : Includes esters and nitriles

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound participates in Pd- or Ni-catalyzed Suzuki-Miyaura couplings to form biaryl or alkyl-aryl bonds. Key features include:

-

Catalyst Systems : Pd(PPh₃)₄ or NiCl₂(dppe) are commonly used .

-

Base : Cs₂CO₃ or K₃PO₄ in polar solvents like THF or DME.

-

Yield : Typically 70–90% under optimized conditions.

Example Reaction :

Mechanistically, oxidative addition of the aryl halide (Ar–X) to Pd(0) precedes transmetalation with the trifluoroborate anion, followed by reductive elimination to form the C–C bond .

Photoredox Cross-Coupling

Visible-light-driven reactions enable coupling with α-trifluoromethylated alkyl halides:

-

Conditions : Ru(bpy)₃²⁺ catalyst, blue LED light, DMF solvent .

-

Scope : Compatible with primary/secondary alkyltrifluoroborates (yields: 65–85%) .

Oxone®-Mediated Oxidation

Trifluoroborates oxidize to phenols under mild conditions:

Mechanism :

The reaction proceeds via electrophilic hydroxylation without requiring radical intermediates .

TEMPO-Based Oxidation

For less activated substrates:

Functional Group Compatibility

The trifluoroborate group tolerates diverse functionalities:

| Functional Group | Compatibility | Notes |

|---|---|---|

| Epoxides | High | No degradation observed under basic conditions . |

| Ketones | Moderate | Requires low-temperature conditions . |

| Alkenes | High | Stable during photoredox coupling . |

Comparative Reactivity with Other Organoboron Reagents

Trifluoroborates outperform boronic acids in stability and functional group tolerance:

| Parameter | Potassium Trifluoroborate | Boronic Acid |

|---|---|---|

| Air Stability | Excellent | Poor |

| Purification Difficulty | Low | High |

| Oxidative Tolerance | High (e.g., epoxidation) | Low |

| Reaction Yield* | 85–95% | 70–85% |

*Data from Suzuki-Miyaura couplings under identical conditions .

Key Research Findings

-

Catalyst Optimization : Ni-based systems reduce homocoupling byproducts compared to Pd .

-

Solvent Effects : DMF enhances photoredox coupling efficiency by stabilizing radical intermediates .

-

Halogen Influence : The 2-Cl-6-F substitution pattern directs electrophilic attack to the para position in cross-couplings.

Scientific Research Applications

Potassium (2-chloro-6-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium (2-chloro-6-fluorophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophilic organic group, forming a palladium complex.

Transmetalation: The trifluoroborate anion transfers the nucleophilic organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Potassium (2-bromo-6-fluorophenyl)trifluoroborate (C₆H₃BBrF₄K)

- Structural Differences : Bromine replaces chlorine at position 2 (CAS: 2361026-25-5, ).

- Stability : Bromine’s weaker C–Br bond may reduce stability during storage or under harsh conditions.

- Applications : Preferred in coupling reactions requiring faster kinetics, though less stable than chloro analogs .

Table 1: Key Properties of Chloro vs. Bromo Derivatives

| Property | (2-Cl-6-F)Trifluoroborate | (2-Br-6-F)Trifluoroborate |

|---|---|---|

| Molecular Weight (g/mol) | 218.0 | 262.4 |

| CAS Number | Not Provided | 2361026-25-5 |

| Reactivity in Suzuki Coupling | Moderate | High |

| Thermal Stability | High | Moderate |

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate (C₆H₄BF₄OK)

- Structural Differences : Hydroxyl (-OH) group replaces chlorine at position 2 (CAS: 2252415-10-2, ).

- Reactivity : The -OH group introduces hydrogen-bonding capability, increasing polarity and solubility in protic solvents. However, the electron-donating effect of -OH may reduce electrophilicity at the boron center, slowing cross-coupling reactions .

- Applications : Useful in reactions requiring enhanced solubility or where post-functionalization of the -OH group is needed .

Potassium (2,3-difluorobenzyl)trifluoroborate

Potassium (2-chloropyrimidin-5-yl)trifluoroborate

- Structural Differences : A pyrimidine ring replaces the benzene ring, with Cl at position 2 (CAS: 1245906-70-0, ).

- Reactivity : The nitrogen-rich pyrimidine ring alters electronic properties, enabling coordination with transition metals like palladium. This enhances utility in heterocyclic synthesis .

Reactivity and Stability in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

- Chloro vs. Bromo Derivatives : Bromo analogs exhibit faster coupling due to easier oxidative addition of Pd(0) to C–Br bonds. However, chloro derivatives are more stable, making them preferable for long-term storage .

- Hydroxyl-Substituted Analogs : Reduced reactivity due to -OH’s electron-donating effects, but useful in aqueous-phase reactions .

- Thermal Stability : Chloro and fluorinated derivatives (e.g., 2,3-difluorobenzyl) show higher thermal stability compared to bromo or hydroxylated variants .

Q & A

Q. What are the recommended synthetic routes for Potassium (2-chloro-6-fluorophenyl)trifluoroborate, and how is its purity validated?

The compound is typically synthesized via transmetalation of aryl halides with bis(pinacolato)diboron under palladium catalysis, followed by treatment with KHF₂ to form the trifluoroborate salt . Purification involves recrystallization from aqueous ethanol. Characterization employs NMR to confirm trifluoroborate integrity ( ppm) and NMR ( ppm). Mass spectrometry (ESI-MS) and elemental analysis validate molecular weight and purity .

Q. What solvent and base systems optimize Suzuki-Miyaura cross-coupling reactions with this reagent?

Aqueous THF (10:1 THF/H₂O) with K₂CO₃ or Cs₂CO₃ as base (2–3 equiv.) at 60–80°C provides high yields. Pd(PPh₃)₄ or PdCl₂(dppf) are effective catalysts. The biphasic system minimizes protodeboronation while enabling efficient transmetalation .

Q. How does the chloro-fluoro substitution pattern influence reactivity in cross-coupling?

The electron-withdrawing fluorine and chlorine substituents reduce electron density at the boron-bound carbon, slowing transmetalation but improving oxidative addition efficiency. Steric effects from the 2-chloro-6-fluoro arrangement may require longer reaction times compared to para-substituted analogs .

Advanced Research Questions

Q. What mechanistic role do endogenous fluoride ions play in Suzuki-Miyaura reactions with this compound?

Fluoride ions (from KHF₂ hydrolysis) activate the palladium catalyst by displacing halide ligands, accelerating oxidative addition. However, excess fluoride can inhibit catalysis by forming unreactive [Pd-F] complexes. NMR studies reveal dynamic equilibrium between trifluoroborate, boronic acid, and boronate species during hydrolysis .

Q. How can competing protodeboronation be suppressed during cross-coupling?

Protodeboronation is minimized by:

Q. What analytical methods resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies in catalytic turnover arise from trace moisture or oxygen. Standardized protocols include:

- Rigorous solvent drying (molecular sieves) and inert atmosphere.

- Comparing turnover numbers (TON) via ICP-MS quantification of residual Pd.

- Kinetic profiling using in-situ IR to track aryl bromide consumption .

Methodological Recommendations

- Handling Sensitivity: Store under argon at –20°C to prevent hydrolysis. Use freshly distilled THF to avoid peroxide-induced side reactions .

- Scalability: For gram-scale reactions, employ slow addition of the trifluoroborate to avoid exothermic boronate formation .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict activation barriers for transmetalation, aiding in ligand design for challenging substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.